ナピラジオマイシン A1

説明

Synthesis Analysis

The first asymmetric total synthesis of (-)-napyradiomycin A1 was achieved through a strategy that included the asymmetric halogenation of a simple alkene and a Johnson-Claisen rearrangement, generating a quaternary carbon next to a glucal-like oxygen (Snyder et al., 2009). This synthesis approach is significant for its precision in constructing the complex molecular architecture characteristic of napyradiomycins.

Molecular Structure Analysis

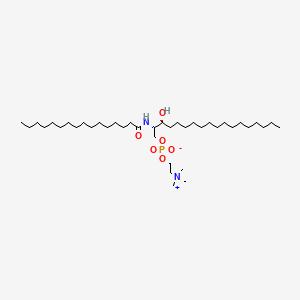

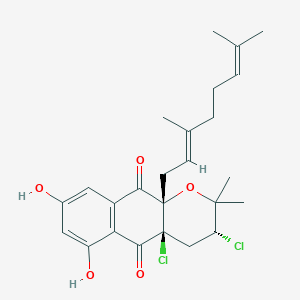

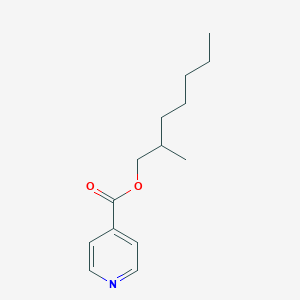

The molecular structures of napyradiomycins, including A1, have been elucidated through detailed spectroscopic analyses, including NMR and X-ray crystallography. These studies have revealed that napyradiomycins possess a unique and highly strained ring system, contributing to their biological activity. The structure of napyradiomycin A1, for example, includes chlorinated dihydroquinone units and a complex terpenoid moiety, which are crucial for its antimicrobial and anticancer effects (Motohashi et al., 2008).

Chemical Reactions and Properties

Napyradiomycin A1 and its analogs undergo various chemical reactions, including chloronium-induced terpenoid cyclization, which is a key step in their biosynthesis. This reaction is facilitated by vanadium-dependent haloperoxidase enzymes, highlighting the complex biosynthetic pathways involved in producing these natural products. Such reactions are critical for generating the structural diversity and bioactivity observed within the napyradiomycin family (McKinnie et al., 2018).

Physical Properties Analysis

The physical properties of napyradiomycins, including solubility, melting points, and optical rotation, are essential for understanding their chemical behavior and potential applications. While specific physical properties of napyradiomycin A1 are not detailed in the sources available, these properties generally influence the compound's stability, reactivity, and interaction with biological targets.

Chemical Properties Analysis

Napyradiomycin A1 exhibits significant antibacterial and cytotoxic activities, attributable to its chemical structure. Its mode of action includes the disruption of bacterial cell walls and the induction of apoptosis in cancer cells. The presence of halogen atoms, particularly chlorine, plays a crucial role in its mechanism of action, enhancing its ability to interact with and disrupt biological molecules (Wu et al., 2013).

科学的研究の応用

抗菌特性

ナピラジオマイシン A1は、顕著な抗菌活性を有することが確認されています。StaphylococcusおよびBacillus株などのグラム陽性菌に対して効果を示します。 これらの活性の最小発育阻止濃度(MIC)は0.25〜32 μg/mLの範囲です 。これは、this compoundが、特に抗生物質耐性に対する懸念が高まっている時代において、抗菌剤として開発される可能性を示唆しています。

癌細胞に対する細胞毒性

研究により、this compoundは、SF-268、MCF-7、NCI-H460、およびHepG-2を含むさまざまなヒト癌細胞株に対して中等度の細胞毒性を示すことが実証されています 。これらの細胞株に対するIC50値(細胞集団の50%を殺すために必要な濃度を示す)は、20 μM未満であることがわかりました。これは、特に化学療法薬の開発において、癌研究におけるその潜在的な用途を示しています。

酵素合成

This compoundとその類似体B1は、全酵素合成アプローチを使用して合成できます 。これには、有機基質の使用と特定の酵素による触媒が含まれ、酵素学と合成生物学研究における化合物の役割が強調されます。このような方法は、薬学的に価値のある複雑なハロゲン化代謝産物の生産につながる可能性があります。

海洋由来天然物研究

This compoundは、薬物発見の貴重な源である海洋放線菌に由来しています 。this compoundのような海洋由来天然物の探査は、独自の構造と強力な生物活性を備えた新しい薬物の発見に貢献します。

ハロゲン化代謝産物の生成

This compoundの生合成には、ユニークなクロロニウム誘導テルペノイド環化が含まれます 。このプロセスは、新しい医薬品や農薬の開発において重要な、ハロゲン化代謝産物の生成にとって重要です。

作用機序

Result of Action

The primary result of Napyradiomycin A1’s action is a decrease in cellular ATP levels . This decrease can inhibit various ATP-dependent cellular processes, potentially leading to cell death . Furthermore, Napyradiomycin A1 has been shown to have antimicrobial and cytotoxic effects, suggesting that it may be effective against certain types of bacteria and cancer cells .

将来の方向性

生化学分析

Biochemical Properties

Napyradiomycin A1 plays a crucial role in biochemical reactions, particularly as an inhibitor of mitochondrial complexes I and II . It interacts with several enzymes and proteins, including aromatic prenyltransferases (NapT8 and NapT9) and vanadium-dependent haloperoxidase homologues (NapH1, NapH3, and NapH4) . These interactions are essential for its biosynthesis and biological activity. Napyradiomycin A1’s ability to inhibit mitochondrial electron transport highlights its potential as a therapeutic agent against cancer cells .

Cellular Effects

Napyradiomycin A1 exerts significant effects on various cell types and cellular processes. It inhibits epidermal growth factor (EGF)-induced filopodium protrusion in human adenocarcinoma A431 cells, particularly when glycolytic pathways are restricted . This inhibition is indicative of its impact on cell signaling pathways and cellular metabolism. Additionally, Napyradiomycin A1 markedly decreases intracellular ATP levels in the presence of glycolytic inhibitors, further demonstrating its influence on cellular energy metabolism .

Molecular Mechanism

The molecular mechanism of Napyradiomycin A1 involves its inhibition of mitochondrial complexes I and II . This inhibition disrupts the mitochondrial electron transport chain, leading to decreased ATP production and subsequent cytotoxic effects on cancer cells. Napyradiomycin A1’s interactions with enzymes such as NapH1, NapH3, and NapH4 are critical for its biosynthesis and biological activity . These enzymes facilitate chlorination and etherification reactions, which are essential for the compound’s structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Napyradiomycin A1 change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Napyradiomycin A1 maintains its inhibitory effects on mitochondrial electron transport over extended periods, suggesting its potential for sustained therapeutic applications

Dosage Effects in Animal Models

The effects of Napyradiomycin A1 vary with different dosages in animal models. At lower doses, it exhibits antimicrobial and cytotoxic properties without significant adverse effects . At higher doses, Napyradiomycin A1 may induce toxic effects, highlighting the importance of dosage optimization for therapeutic applications. Studies have demonstrated threshold effects, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

Napyradiomycin A1 is involved in several metabolic pathways, including those mediated by aromatic prenyltransferases and vanadium-dependent haloperoxidases . These enzymes catalyze key reactions in the biosynthesis of Napyradiomycin A1, contributing to its antimicrobial and cytotoxic properties. The compound’s interactions with these enzymes also affect metabolic flux and metabolite levels, further influencing its biological activity .

Transport and Distribution

Within cells and tissues, Napyradiomycin A1 is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, enhancing its therapeutic potential. The compound’s ability to inhibit mitochondrial electron transport also affects its distribution within cellular compartments .

Subcellular Localization

Napyradiomycin A1’s subcellular localization is primarily within the mitochondria, where it exerts its inhibitory effects on mitochondrial complexes I and II . This localization is crucial for its activity, as it directly targets the mitochondrial electron transport chain. Additionally, post-translational modifications and targeting signals may influence its distribution to specific cellular compartments, further modulating its biological effects .

特性

IUPAC Name |

(3R,4aR,10aS)-3,4a-dichloro-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30Cl2O5/c1-14(2)7-6-8-15(3)9-10-25-21(30)17-11-16(28)12-18(29)20(17)22(31)24(25,27)13-19(26)23(4,5)32-25/h7,9,11-12,19,28-29H,6,8,10,13H2,1-5H3/b15-9+/t19-,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPWMPCOEAOEDD-NQSCOFRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)C1(CC(C(O2)(C)C)Cl)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C[C@]12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)[C@]1(C[C@H](C(O2)(C)C)Cl)Cl)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30Cl2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601043827 | |

| Record name | Napyradiomycin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103106-24-7 | |

| Record name | Napyradiomycin A1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103106247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Napyradiomycin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

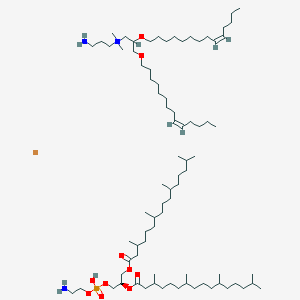

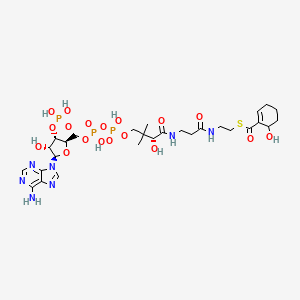

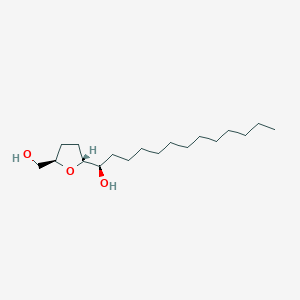

![(Z)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxytetrahydropyran-2-yl]oxymethyl]tetrahydropyran-2-yl]oxymethylimino]ammonium](/img/structure/B1242553.png)

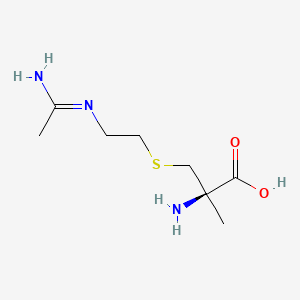

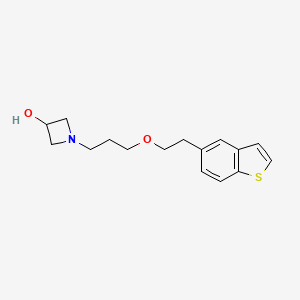

![1,2,6,7-Tetraoxaspiro[7.11]nonadecane](/img/structure/B1242567.png)